N-[2-(4-bromophenoxy)ethyl]-2-butanamine oxalate
Overview
Description
N-[2-(4-bromophenoxy)ethyl]-2-butanamine oxalate is a useful research compound. Its molecular formula is C14H20BrNO5 and its molecular weight is 362.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.05249 g/mol and the complexity rating of the compound is 229. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Benzopyrones Synthesis and Reactions
The synthesis of ethyl 3-bromo-4-oxochromen-2-carboxylate involves the condensation of o-hydroxyacetophenone and diethyl oxalate, leading to the production of a compound with a reactive bromine atom. This compound serves as a crucial intermediate in various chemical reactions due to its reactivity, illustrating the importance of bromine-containing compounds in organic synthesis (Bevan & Ellis, 1983).
Phosphine-Catalyzed Annulation
Ethyl 2-methyl-2,3-butadienoate's use in phosphine-catalyzed [4 + 2] annulation demonstrates the compound's role in synthesizing highly functionalized tetrahydropyridines. This process highlights the compound's contribution to creating complex organic molecules with potential applications in medicinal chemistry and drug development (Zhu, Lan, & Kwon, 2003).
Polyamine Catabolism in Cancer Therapy
Research on N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm) explores its role in inducing programmed cell death in cancer cells. The study underscores the therapeutic potential of polyamine analogues in selectively targeting and eliminating cancerous cells through the manipulation of polyamine catabolism (Ha, Woster, Yager, & Casero, 1997).
Organic Amine Oxalates Structures
The study of oxalates of various organic amines, including their hydrogen-bonded structures and thermal stability, provides valuable insights into the design and development of new materials with potential applications in catalysis, separation processes, and pharmaceuticals (Vaidhyanathan, Natarajan, & Rao, 2002).
Anticancer and Catalytic Activities of Metal Complexes
The synthesis and study of metal complexes with amide–imine conjugates demonstrate their promising applications in catalysis and as potential anticancer agents. Such research is pivotal for the development of novel therapeutic strategies and catalytic processes (Ta, Ghosh, Ghosh, Brandão, Félix, Hira, Manna, & Das, 2019).
Properties
IUPAC Name |
N-[2-(4-bromophenoxy)ethyl]butan-2-amine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO.C2H2O4/c1-3-10(2)14-8-9-15-12-6-4-11(13)5-7-12;3-1(4)2(5)6/h4-7,10,14H,3,8-9H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMWOMQFUZMGRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCOC1=CC=C(C=C1)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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